molecular formula C21H20N4O3S2 B2493686 3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-18-4

3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2493686
CAS No.: 392300-18-4
M. Wt: 440.54
InChI Key: ROGALIUMGWOFAU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a methoxy substituent at the 3-position. The 5-position of the thiadiazole is linked via a sulfanyl group to a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinoline group may enhance lipophilicity and membrane permeability, while the thiadiazole and sulfanyl groups could contribute to hydrogen bonding or metal coordination .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-16-9-4-7-15(12-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-11-5-8-14-6-2-3-10-17(14)25/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGALIUMGWOFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions that incorporate easily accessible reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance, a study demonstrated the synthesis of related thiadiazole derivatives using similar methodologies and confirmed their structures through spectral analysis .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The incorporation of 1,3,4-thiadiazole in the structure of this compound suggests potential efficacy against various bacterial strains. Studies have shown that derivatives with similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of related compounds has been evaluated in silico and shows promise for further optimization . This could position this compound as a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of compounds featuring the thiadiazole scaffold have been explored extensively. For example, derivatives have been identified as inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. The dual antimicrobial and anticancer activities observed in related compounds underscore the therapeutic potential of this compound .

Case Study 1: Antimicrobial Efficacy

A study investigated various thiadiazole derivatives for their antimicrobial activity against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . These findings suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In silico studies utilizing molecular docking techniques revealed that compounds similar to this compound could effectively bind to the active site of 5-lipoxygenase. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects . Further experimental validation is necessary to confirm these findings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects . The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Oxadiazole Cores

Compound Name Core Structure Key Substituents Bioactivity Insights
3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Methoxybenzamide; tetrahydroquinoline-linked sulfanyl group Likely enhanced CNS penetration due to tetrahydroquinoline; potential kinase inhibition .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () 1,3,4-Oxadiazole Chlorobenzamide; thioxo group Demonstrated antimicrobial activity in prior studies; oxadiazole’s electron-deficient nature may reduce metabolic stability .
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide () 1,3,4-Thiadiazole Nitrobenzamide; ethylsulfanyl group Nitro group’s electron-withdrawing effect may enhance electrophilic interactions but increase toxicity risks .
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl...acetamide () 1,3,4-Thiadiazole Dichloroacetamide; pyrazole-linked sulfanyl group Pyrazole moiety may confer anti-inflammatory or anticancer activity via COX or JAK inhibition pathways .

Key Structural and Functional Differences

Heterocyclic Core Variations: The 1,3,4-thiadiazole core (present in the target compound) contains sulfur, which enhances polarizability and metal-binding capacity compared to the 1,3,4-oxadiazole in . This difference may influence target selectivity and metabolic stability .

Substituent Effects: Methoxybenzamide (Target) vs. Nitrobenzamide (): The methoxy group is electron-donating, increasing electron density on the benzamide ring, which may favor π-π stacking with aromatic residues in proteins. In contrast, the nitro group’s electron-withdrawing nature could promote electrophilic interactions but may also lead to reactive metabolite formation . Tetrahydroquinoline vs. Pyrazole (): Tetrahydroquinoline’s planar structure and basic nitrogen may facilitate interactions with hydrophobic pockets or ion channels, whereas pyrazole’s hydrogen-bonding capability could target kinase ATP-binding sites .

Sulfanyl Group Modifications: The target compound’s sulfanyl group connects to a 2-oxoethyl-tetrahydroquinoline chain, which adds steric bulk and conformational rigidity. This contrasts with the simpler ethylsulfanyl group in , which offers greater flexibility but reduced target specificity .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Thiadiazoles are generally susceptible to oxidative metabolism, but the tetrahydroquinoline moiety may slow degradation via steric hindrance, as seen in related quinoline-containing drugs .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in , involving condensation of thiosemicarbazides with carboxylic acid derivatives. However, the tetrahydroquinoline segment may require additional steps, such as reductive amination .

Biological Activity

The compound 3-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that combines several pharmacologically relevant moieties. Its structure suggests potential biological activities that merit exploration, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Composition

The compound features:

  • A methoxy group which can enhance lipophilicity.
  • A thiadiazole ring known for its diverse biological activities.
  • A tetrahydroquinoline moiety that is often associated with neuroprotective and anticancer effects.

Biological Activity Overview

Recent studies have indicated that compounds containing similar structural elements exhibit a range of biological activities. Here we summarize key findings related to the biological activity of the compound :

Anticancer Activity

  • Mechanism of Action : Compounds with tetrahydroquinoline structures have shown promising anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It is hypothesized that the compound may disrupt key signaling pathways involved in cancer progression, similar to other derivatives studied in literature .
  • Case Studies :
    • In vitro studies demonstrated that similar thiadiazole derivatives exhibited significant cytotoxicity against human tumor cell lines (e.g., HepG2 and DLD) . The structure-activity relationship (SAR) indicated that modifications on the thiadiazole ring could enhance potency.

Antimicrobial Activity

  • Evaluation Method : Antimicrobial efficacy has been assessed using disk diffusion methods against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the thiadiazole group is often linked to enhanced antimicrobial activity.
  • Findings : Compounds structurally related to this compound have shown effective inhibition against these microorganisms, suggesting a potential broad-spectrum antimicrobial profile.

Data Tables

Activity TypeAssessed Pathogen/Cancer CellResultReference
AnticancerHepG2Significant cytotoxicity
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialCandida albicansEffective inhibition

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH) .
  • Sulfanyl linkage introduction : Reaction of thiol-containing intermediates with α-haloketones, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side reactions .
  • Amide coupling : Use of coupling agents like EDCI/HOBt for benzamide attachment, with monitoring via TLC to ensure completion .
    Optimization : Adjusting molar ratios (e.g., 1:1.2 for thiol:haloketone) and using inert atmospheres (N₂) can enhance yields by 15–20% .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR (¹H and ¹³C) : Critical for confirming aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiadiazole/tetrahydroquinoline moieties .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹ for amide C=O) and sulfanyl (C–S) bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 509.12 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variation on the benzamide or thiadiazole) impact biological activity?

Answer:

  • Benzamide substituents : Electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing membrane permeability, as shown in analogs with 80% inhibition vs. 50% for methoxy derivatives .
  • Thiadiazole modifications : Bulky groups (e.g., phenyl) improve metabolic stability but reduce solubility, requiring trade-offs in pharmacokinetic design .
    Methodology : Use QSAR models to correlate logP values with activity; synthesize derivatives via Suzuki-Miyaura coupling for rapid diversification .

Q. Q4. How can contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity) be resolved?

Answer:

  • Assay-specific factors : Differences in bacterial strain sensitivity (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) can explain variability .
  • Dose-response analysis : Perform IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., 24–48 hr incubations) to normalize potency metrics .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or proteomics to identify primary targets .

Q. Q5. What strategies mitigate poor aqueous solubility during in vitro/in vivo testing?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside groups on the methoxy or tetrahydroquinoline moieties to enhance hydrophilicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3–5× in murine models .

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